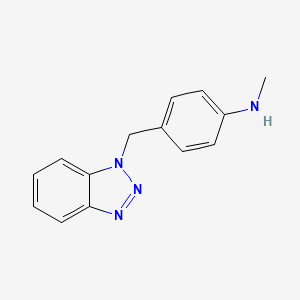

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline is a chemical compound that features a benzotriazole moiety attached to a methylated aniline group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline typically involves the reaction of benzotriazole with N-methylaniline under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzotriazole, followed by the addition of N-methylaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzotriazole derivative with additional oxygen-containing functional groups, while reduction may result in the formation of a more saturated compound.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have investigated the anticancer properties of benzotriazole derivatives, including 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline. These compounds have shown promising results in inhibiting various cancer cell lines. For example:

- In vitro Studies : Research has demonstrated that compounds containing benzotriazole exhibit significant cytotoxicity against leukemia and CNS cancer cell lines. Specific derivatives have shown inhibition rates exceeding 70%, indicating their potential as anticancer agents .

Neuroprotective Effects

The compound's structural similarity to other neuroactive substances suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that benzotriazole derivatives may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for maintaining cognitive function in conditions such as Alzheimer's disease .

UV Stabilization

Benzotriazoles are widely recognized for their efficacy as UV absorbers in plastics and coatings. The incorporation of this compound into polymer matrices can enhance the durability and longevity of materials exposed to sunlight by preventing photodegradation.

Antioxidant Properties

The antioxidant capabilities of this compound make it suitable for applications in formulations aimed at protecting sensitive materials from oxidative damage. This is particularly relevant in industries such as cosmetics and food packaging.

Chromatographic Applications

The compound has been utilized as a derivatizing agent in chromatographic techniques, enhancing the detection of specific analytes in complex mixtures. Its ability to form stable complexes with metal ions allows for improved sensitivity and selectivity in analytical assays.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways. Additionally, the compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which can affect its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzoic acid

- 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline derivatives

- 1-Methyl-1H-1,2,3-benzotriazol-4-amine

Uniqueness

This compound is unique due to its combination of a benzotriazole moiety with a methylated aniline group. This structural feature imparts specific chemical and biological properties that are not observed in other similar compounds.

Actividad Biológica

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline (CAS Number: 153729-53-4) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.

- Molecular Formula : C14H14N4

- Molecular Weight : 238.288 g/mol

Antiviral Activity

Recent studies have investigated the antiviral properties of benzotriazole derivatives, including this compound. The compound has shown promising activity against several viruses.

Key Findings:

- Coxsackievirus B5 (CVB5) : In vitro studies have demonstrated that certain benzotriazole derivatives exhibit selective antiviral activity against CVB5. The effective concentration (EC50) values for related compounds ranged from 6 to 18.5 μM, indicating moderate to high antiviral potency .

- Mechanism of Action : Compounds like 18e (a derivative closely related to this compound) were found to protect cells from viral infection by reducing apoptosis in infected cells. This suggests that such compounds may inhibit viral replication or enhance cell survival during infection .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored. These compounds may exert their effects through various mechanisms, including the stabilization of microtubules and induction of apoptosis in cancer cells.

Case Studies:

- Microtubule Interaction : Some studies suggest that benzotriazole derivatives can stabilize microtubules, which is a critical target in cancer therapy. This stabilization can lead to cell cycle arrest and apoptosis in tumor cells .

- Cytotoxicity Testing : In vitro assays have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, with specific EC50 values indicating their potency relative to established chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole derivatives is influenced by their chemical structure. Modifications to the benzotriazole moiety and the aniline side chain can significantly alter their biological properties.

| Compound | Structure Modification | EC50 (μM) | Activity |

|---|---|---|---|

| 18e | Chlorine substitution | 12.4 | Anti-CVB5 |

| 43a | Additional chlorine | 9 | Anti-CVB5 |

| 21e | Trimethoxy group | 20 | Anti-RSV |

Propiedades

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-N-methylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-15-12-8-6-11(7-9-12)10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNUZWSOSBYISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.